2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

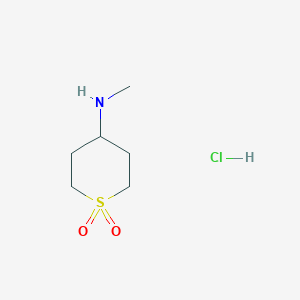

2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride is an organic compound with the chemical formula C9H12ClNO . It is a colorless to slightly yellow solid . It can be dissolved in water and many organic solvents .

Synthesis Analysis

The preparation of 2-Amino-1-(4-chlorophenyl)propan-1-ol is generally achieved by the reaction of alcohols . One common method of synthesis is by reacting 4-chlorobenzaldehyde with compounds having amino and hydroxyl functional groups . The specific preparation method needs to be further adjusted according to specific conditions and needs .Molecular Structure Analysis

The molecular formula of 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride is C9H12ClNO . The InChI code is 1S/C9H10ClNO.ClH/c1-6(11)9(12)7-2-4-8(10)5-3-7;/h2-6H,11H2,1H3;1H .Physical And Chemical Properties Analysis

The molar mass of 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride is 185.65 . It has a density of 1.213±0.06 g/cm3 (Predicted) . The melting point is 238-238.5 °C , and the boiling point is 323.2±27.0 °C (Predicted) . The flash point is 149.3°C .Aplicaciones Científicas De Investigación

Building Block in Synthesis

This compound is commonly used as a building block in the synthesis of pharmaceuticals, research chemicals, and other organic compounds . Its unique structure makes it a versatile component in a variety of chemical reactions.

Spectroscopic Characterization

The compound has been used in spectroscopic characterization studies . These studies often involve techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and mass spectrometry. The compound’s unique structure and properties make it an interesting subject for these types of analyses.

Crystallography Studies

The compound has been used in crystallography studies . These studies involve the examination of the arrangement of atoms in the crystalline structures formed by the compound. This can provide valuable information about the compound’s physical and chemical properties.

Cathinone Derivatives Research

The compound is structurally similar to certain cathinone derivatives . As such, it may be used in research related to these substances. Cathinones are a type of stimulant drug, and research in this area could have implications for understanding addiction and developing new treatments.

Analytical Reference Material

The compound can be used as an analytical reference material in various types of laboratory testing . This involves using the compound as a known standard against which other substances can be compared.

Development of New Compounds

Given its structural properties, the compound could potentially be used in the development of new compounds with novel properties . This could involve modifying the compound or combining it with other substances to create new materials with potential applications in various fields.

Mecanismo De Acción

Target of Action

It is often the case that such compounds interact with specific receptors or enzymes in the body, altering their function and leading to therapeutic effects .

Mode of Action

Typically, such compounds bind to their target proteins and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

It is common for such compounds to influence various biochemical pathways, leading to downstream effects that can be therapeutic .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

The effects would depend on the specific targets and pathways that the compound influences .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-phenyl-2-nitropropene, which is then reduced to 2-amino-1-(4-chlorophenyl)propan-1-ol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-chlorobenzaldehyde", "nitroethane", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde and nitroethane in the presence of a base such as potassium hydroxide to form 4-chloro-phenyl-2-nitropropene.", "Step 2: Reduction of 4-chloro-phenyl-2-nitropropene using sodium borohydride in ethanol to form 2-amino-1-(4-chlorophenyl)propan-1-ol.", "Step 3: Addition of hydrochloric acid to 2-amino-1-(4-chlorophenyl)propan-1-ol to form the hydrochloride salt." ] } | |

Número CAS |

35086-95-4 |

Nombre del producto |

2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride |

Fórmula molecular |

C9H13Cl2NO |

Peso molecular |

222.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.